molecular formula C12H11N B1203931 3-Benzylpyridine CAS No. 620-95-1

3-Benzylpyridine

Cat. No.: B1203931
CAS No.: 620-95-1
M. Wt: 169.22 g/mol
InChI Key: UUCLVSDUMKMBSM-UHFFFAOYSA-N
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Description

3-Benzylpyridine is an organic compound with the chemical formula C12H11N. It is a colorless liquid with an odor similar to aromatic amines. This compound is primarily used as an intermediate in organic synthesis .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form different reduced products.

    Substitution: This compound can participate in substitution reactions, where the benzyl group or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylpyridine oxides, while reduction can produce benzylpyridine hydrides.

Scientific Research Applications

Chemical Properties and Structure

3-Benzylpyridine has the molecular formula C12H11NC_{12}H_{11}N and is characterized by a pyridine ring substituted with a benzyl group at the 3-position. Its structure allows for various chemical reactions, making it a versatile compound in synthetic chemistry.

Medicinal Chemistry

This compound and its derivatives have been studied for their potential pharmacological activities. Notable applications include:

  • Dopamine Receptor Antagonism : Compounds derived from this compound have shown promise as antagonists for dopamine receptors, particularly in the treatment of neurological disorders such as Parkinson’s disease. Research indicates that modifications to the benzyl group can enhance selectivity and potency against specific dopamine receptor subtypes .
  • Antihistaminic Properties : Some derivatives of this compound have been identified as antihistaminic agents. For instance, studies on related benzylpyridines have demonstrated their efficacy in blocking histamine receptors, which is crucial for developing new antihistamines .
  • GPR52 Agonists : Recent investigations have identified this compound derivatives as GPR52 agonists, which may provide insights into new therapeutic avenues for treating schizophrenia and other mental health disorders .

Synthetic Applications

The versatility of this compound extends to its use as a precursor in various synthetic pathways:

  • Functionalization Reactions : The N-oxide derivative of this compound can undergo diverse functionalization reactions, allowing for the introduction of various functional groups onto the pyridine ring. This property is exploited in synthesizing more complex organic molecules .
  • Copper-Catalyzed Reactions : Research has demonstrated that this compound can participate in copper-catalyzed aerobic oxidation reactions, leading to valuable products through post-functionalization strategies . These reactions highlight its utility in synthetic organic chemistry.

Case Study 1: Dopamine Receptor Antagonists

A study focused on synthesizing novel this compound derivatives revealed several compounds with high selectivity for dopamine D4 receptors. These compounds exhibited improved stability and pharmacokinetic properties compared to previously known antagonists, showcasing their potential in treating Parkinson's disease-related dyskinesias .

Case Study 2: Antihistaminic Activity

Another investigation explored the synthesis of this compound derivatives aimed at developing new antihistamines. The study highlighted how structural modifications could enhance receptor binding affinity and therapeutic effectiveness, paving the way for new drug candidates .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryDopamine receptor antagonismPotent D4R antagonists with improved stability
Antihistaminic agentsEnhanced binding affinity through structural modifications
GPR52 agonistsPotential therapeutic agents for mental health disorders
Synthetic ChemistryFunctionalization reactionsVersatile N-oxide derivatives enable diverse transformations
Copper-catalyzed reactionsEffective post-functionalization strategies

Mechanism of Action

The mechanism by which 3-Benzylpyridine exerts its effects involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Pyridine: A basic heterocyclic organic compound with the formula C5H5N.

    Benzylamine: An organic compound with the formula C6H5CH2NH2.

    Phenylmethylamines: Compounds containing a phenylmethylamine moiety.

Uniqueness:

Biological Activity

3-Benzylpyridine (3-BP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 3-BP, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a benzyl group at the 3-position. The molecular formula is C12H11NC_{12}H_{11}N, and it possesses unique properties that contribute to its biological activity. The presence of the benzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has shown that 3-BP exhibits significant antimicrobial properties. A study synthesized various derivatives of pyridine compounds, including 3-BP, and evaluated their antibacterial activity against several strains of bacteria. The results indicated that modifications to the benzyl moiety could enhance antibacterial efficacy. For instance, compounds with halogen substitutions demonstrated improved activity due to better binding interactions with bacterial targets .

Neuroprotective Effects

3-BP has also been investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease. A review highlighted that benzylpyridinium salts, including derivatives of 3-BP, exhibit potent acetylcholinesterase (AChE) inhibition. The structure-activity relationship studies revealed that specific substitutions on the benzyl ring significantly influenced AChE inhibitory potency, with some derivatives showing lower IC50 values than donepezil, a standard treatment for Alzheimer's .

Structure-Activity Relationships (SAR)

The biological activity of 3-BP can be significantly influenced by structural modifications. Key findings from SAR studies include:

  • Substituent Positioning : The position of substituents on the benzyl ring affects both potency and selectivity towards various biological targets.
  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (e.g., halogens) at specific positions enhances binding affinity and biological activity.
  • Multi-Substituted Derivatives : Compounds with multiple substituents often show decreased activity compared to mono-substituted analogs .

Case Studies

  • Antibacterial Activity : In a comparative study involving various pyridine derivatives, 3-BP was found to have moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Modifications such as fluorination were shown to enhance this activity significantly .
  • Neuroprotective Studies : A series of benzylpyridinium salts derived from 3-BP were synthesized and tested for their AChE inhibition capabilities. One derivative exhibited an IC50 value of 0.11 nM, indicating strong potential for treating neurodegenerative diseases .

Table: Summary of Biological Activities and IC50 Values

CompoundActivity TypeIC50 Value (nM)Notes
This compoundAntibacterialModerateEnhanced by halogen substitutions
Benzylpyridinium SaltAChE Inhibition0.11More potent than donepezil
Modified 3-BPSteroid Sulfatase Inhibitor0.02 - 0.11Effective against estrogen-dependent cancers

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Benzylpyridine, and how can researchers optimize reaction conditions?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between pyridine derivatives and benzyl halides is a common approach. Key optimization parameters include:

  • Catalyst selection : Pd(OAc)₂ with ligands like XPhos improves yield .
  • Solvent system : Dioxane/water mixtures enhance solubility and reaction efficiency .
  • Temperature : Reactions often require heating to 100°C for complete conversion .
  • Purification : Silica gel chromatography is critical for isolating high-purity products .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Technique Key Parameters Application
GC-MS Column: DB-5MS; Carrier Gas: He; Temp Gradient: 50°C–300°CPurity assessment and volatile byproduct detection
HPLC C18 column; Mobile Phase: Acetonitrile/Water (70:30); UV Detection: 254 nmQuantification of hydrophilic impurities
NMR ¹H/¹³C in CDCl₃; Referencing: TMS (δ 0 ppm)Structural confirmation of benzyl and pyridine moieties

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Sweep or vacuum spills; collect in sealed containers for hazardous waste disposal .
  • Storage : Keep in airtight containers in dry, ventilated areas to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s stability under varying pH conditions?

Conflicting stability data often arise from differences in experimental design. A systematic approach includes:

  • Controlled Replication : Repeat studies using identical buffer systems (e.g., phosphate vs. acetate buffers) and monitor degradation via HPLC .
  • Kinetic Analysis : Calculate degradation rate constants (k) at pH 3–9 to identify instability thresholds .
  • Advanced Spectroscopy : Use LC-MS to characterize degradation products (e.g., hydrolyzed pyridine rings) .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., 3-methylpyridine) to identify trends .

Q. What methodologies are effective for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., cytochrome P450) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence to assess binding efficacy .
  • Inhibition Assays : Test IC₅₀ values against enzymatic activity (e.g., acetylcholinesterase) using Ellman’s method .

Q. How can reaction conditions be optimized to minimize byproducts in this compound synthesis?

  • DoE (Design of Experiments) : Apply factorial designs to test variables (catalyst loading, temperature, solvent ratio) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
  • Green Chemistry Principles : Replace dioxane with cyclopentyl methyl ether (CPME) for safer solvent systems .
  • Byproduct Recycling : Isolate and repurpose side products (e.g., iodinated intermediates) for other syntheses .

Q. What strategies validate the reproducibility of this compound’s pharmacological activity across different cell lines?

  • Dose-Response Curves : Generate EC₅₀ values in ≥3 cell lines (e.g., HEK293, HeLa) to assess consistency .
  • Negative Controls : Use pyridine-free analogs to confirm activity specificity .
  • Transcriptomic Profiling : RNA-seq to identify off-target effects or pathway crosstalk .
  • Interlab Collaboration : Share standardized protocols (e.g., OECD guidelines) for cross-validation .

Properties

IUPAC Name

3-benzylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCLVSDUMKMBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211051
Record name 3-Benzylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-95-1
Record name 3-Benzylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzylpyridine
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Record name 3-Benzylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzylpyridine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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